molecular formula C24H30FN7O B12297249 3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide

3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide

Cat. No.: B12297249
M. Wt: 451.5 g/mol
InChI Key: KSOVGRCOLZZTPF-UHFFFAOYSA-N
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Description

3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated pyrimidine ring, a piperazine moiety, and a bicycloheptene carboxamide group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN7O/c1-14-11-17(5-6-19(14)32-9-7-31(2)8-10-32)28-24-27-13-18(25)23(30-24)29-21-16-4-3-15(12-16)20(21)22(26)33/h3-6,11,13,15-16,20-21H,7-10,12H2,1-2H3,(H2,26,33)(H2,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOVGRCOLZZTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3C4CC(C3C(=O)N)C=C4)F)N5CCN(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Fluorinated Pyrimidine Ring: This step involves the reaction of appropriate fluorinated precursors with pyrimidine derivatives under controlled conditions.

    Introduction of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Construction of the Bicycloheptene Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the fluorinated pyrimidine ring, potentially leading to the removal of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can lead to de-fluorinated products.

Scientific Research Applications

3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It serves as a probe for studying biological processes, particularly those involving fluorinated compounds.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The fluorinated pyrimidine ring and piperazine moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-4-(4-methylpiperazin-1-yl)aniline: A simpler analog with similar structural features but lacking the bicycloheptene carboxamide group.

    Cenisertib benzoate: A compound with a related pyrimidine structure but different substituents and functional groups.

Uniqueness

3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide stands out due to its unique combination of a fluorinated pyrimidine ring, a piperazine moiety, and a bicycloheptene carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide , also known as CENISERTIB, is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H30Cl2FN7OC_{24}H_{30}Cl_2FN_7O, with a molecular weight of approximately 524.5 g/mol. The structure features a bicyclic core with a fluorinated pyrimidine and a piperazine moiety, which contribute to its biological activity.

Property Details
Molecular FormulaC24H32Cl2FN7O
Molecular Weight524.5 g/mol
IUPAC Name3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide; dihydrochloride
Mechanism of ActionEnzyme inhibition and receptor binding

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors involved in critical biochemical pathways. The fluorinated pyrimidine ring enhances binding affinity to target proteins, while the piperazine moiety can modulate pharmacokinetic properties, such as solubility and permeability.

Enzyme Inhibition

Research indicates that CENISERTIB acts as an inhibitor of various kinases, which are crucial in cell signaling pathways related to cancer proliferation. For instance, studies have shown that it effectively inhibits the activity of specific receptor tyrosine kinases (RTKs), which play significant roles in tumor growth and metastasis.

Therapeutic Applications

CENISERTIB has been evaluated for its potential use in cancer therapy due to its ability to inhibit tumor growth through targeted action on specific pathways:

  • Cancer Treatment : Clinical trials have indicated that CENISERTIB may be effective in treating various cancers by inhibiting pathways that promote cell division and survival.
  • Neurological Disorders : Preliminary studies suggest potential applications in treating neurodegenerative diseases by modulating cholinergic pathways.

Research Findings

Numerous studies have investigated the biological activity of CENISERTIB:

Case Study: Inhibition of Cancer Cell Lines

A study conducted on several cancer cell lines demonstrated that CENISERTIB exhibited significant cytotoxic effects, with IC50 values indicating effective inhibition at nanomolar concentrations.

Cell Line IC50 (nM) Effect
A549 (Lung Cancer)25Significant growth inhibition
MCF7 (Breast Cancer)30Induction of apoptosis
HCT116 (Colon Cancer)20Cell cycle arrest

Mechanistic Studies

Mechanistic studies revealed that CENISERTIB induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased pro-apoptotic signals.

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